molecular formula C24H27Cl2N3O4S B2450191 N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride CAS No. 1217004-99-3

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride

Cat. No. B2450191
M. Wt: 524.46
InChI Key: FPEOKEHEKDEXQE-UHFFFAOYSA-N
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Description

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C24H27Cl2N3O4S and its molecular weight is 524.46. The purity is usually 95%.
BenchChem offers high-quality N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Microwave-Assisted Synthesis and Antimicrobial Activity : A study by Raval, Naik, & Desai (2012) demonstrated a microwave-assisted synthesis technique for related compounds, showing significant antibacterial and antifungal activities. This highlights the potential of these compounds in antimicrobial applications.

  • Antitumor Properties : Horishny et al. (2020) researched N-(5-R-benzyl-1,3-thiazol-2-yl)-2-morpholin-4-yl-2-oxoacetamides, revealing their promise as anticancer agents in preliminary screenings (Horishny et al., 2020).

  • Synthesis of Related Compounds for Potential Pharmacological Applications : Shahinshavali et al. (2021) described a synthesis method for a compound with a similar structure, indicating the broad applicability of these methods in drug development (Shahinshavali et al., 2021).

  • Development of Serotonin-3 (5-HT3) Receptor Antagonists : Kuroita, Sakamori, & Kawakita (1996) synthesized derivatives with potential as serotonin-3 receptor antagonists, useful in treating conditions like anxiety and depression (Kuroita et al., 1996).

  • Synthesis and Characterization in Anti-tubercular Applications : Marvadi et al. (2020) developed and evaluated novel compounds for antitubercular activity, showing promising results against Mycobacterium tuberculosis (Marvadi et al., 2020).

  • Synthesis of Novel Compounds with Anti-Inflammatory and Analgesic Properties : Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, showing significant anti-inflammatory and analgesic activities (Abu‐Hashem et al., 2020).

properties

IUPAC Name

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26ClN3O4S.ClH/c1-16-17(25)7-8-21-22(16)26-24(33-21)28(10-4-9-27-11-13-30-14-12-27)23(29)20-15-31-18-5-2-3-6-19(18)32-20;/h2-3,5-8,20H,4,9-15H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPEOKEHEKDEXQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(S2)N(CCCN3CCOCC3)C(=O)C4COC5=CC=CC=C5O4)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27Cl2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride

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